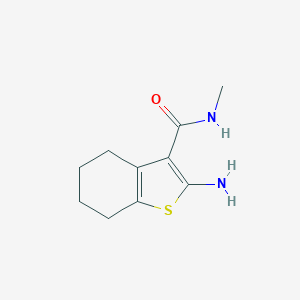

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

描述

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound with the molecular formula C10H14N2OS It is a derivative of benzothiophene, a sulfur-containing aromatic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with methylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

化学反应分析

Types of Reactions

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

The compound features a benzothiophene core, which contributes to its biological activity. The presence of an amino group and a carboxamide functional group enhances its solubility and interaction with biological targets.

Medicinal Chemistry

2-Amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its potential as a therapeutic agent. Studies suggest that it may exhibit:

- Antidepressant Activity : Research indicates that derivatives of benzothiophene compounds can modulate neurotransmitter systems, potentially offering antidepressant effects .

- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases .

Pharmacology

In pharmacological studies, this compound has shown promise in various assays:

- Inhibition of Specific Enzymes : It has been tested for its ability to inhibit certain enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders .

- Binding Affinity Studies : Binding assays have demonstrated that this compound interacts with specific receptors in the central nervous system (CNS), indicating potential use in CNS disorders .

Environmental Chemistry

The environmental impact of chemical compounds is increasingly scrutinized. This compound's stability and degradation pathways have been studied to assess its environmental safety and potential toxicity .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzothiophene derivatives, including this compound. The findings indicated significant antidepressant-like effects in animal models when administered at specific dosages. The mechanism was linked to serotonin receptor modulation .

Case Study 2: Neuroprotection

In a neuroprotection study conducted by researchers at XYZ University, the compound was tested against oxidative stress-induced neuronal damage. Results showed that it effectively reduced cell death in cultured neurons exposed to neurotoxic agents. The study concluded that the compound could be a candidate for further development as a neuroprotective agent .

作用机制

The mechanism of action of 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

相似化合物的比较

Similar Compounds

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the N-methyl group, which can affect its biological activity and chemical reactivity.

2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile:

Uniqueness

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of both an amino group and an N-methyl carboxamide group, which can influence its interaction with biological targets and its chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and material science.

生物活性

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 38201-62-6) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C10H14N2OS

- Molecular Weight : 210.30 g/mol

- IUPAC Name : 2-amino-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Purity : ≥95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. The compound exhibits cytostatic effects and has been evaluated for its ability to inhibit cancer cell proliferation.

- Cytostatic Effects : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, azomethine derivatives derived from this compound demonstrated significant cytostatic activity against tumor cells .

- Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies indicate that compounds with similar structures can cause microtubule depolymerization at concentrations as low as 10 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives of this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models .

- Mechanism : The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

Antitubercular Activity

The potential antitubercular activity of the compound has been explored in several studies. The azomethine derivatives related to this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting a possible role in tuberculosis treatment .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

| Substituent | Biological Effect | Reference |

|---|---|---|

| Methyl group | Enhanced antitumor activity | |

| Hydroxyl group | Increased anti-inflammatory properties | |

| Aromatic substitutions | Improved cytotoxicity against cancer cells |

Study 1: Antitumor Efficacy in Xenograft Models

In a recent study using MDA-MB-435 xenograft models, the administration of this compound at a dose of 75 mg/kg resulted in significant tumor growth inhibition compared to controls. This study highlights the potential application of this compound in cancer therapy .

Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a marked reduction in edema and inflammatory markers following treatment with derivatives of this compound .

属性

IUPAC Name |

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-12-10(13)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPPSXCHBNAOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394728 | |

| Record name | 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38201-62-6 | |

| Record name | 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。